3,3-Diethyl-1-trimethylsilyl-1-pentyne
CAS No.: 61227-90-5
VCID: VC18676119
Molecular Formula: C12H24Si
Molecular Weight: 196.40 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,3-Diethyl-1-trimethylsilyl-1-pentyne is a chemical compound with the CAS number 61227-90-5. It belongs to the class of alkynes, which are hydrocarbons containing a carbon-carbon triple bond. The compound is specifically modified with a trimethylsilyl group, which is a common protecting group in organic synthesis. This modification can enhance the stability and reactivity of the molecule in various chemical reactions. Synonyms and Related Compounds3,3-Diethyl-1-trimethylsilyl-1-pentyne is also known by other names, including Silane, (3,3-diethyl-1-pentynyl)trimethyl- and (3,3-Diethylpent-1-yn-1-yl)(trimethyl)silane. The related compound 3,3-diethylpent-1-yne (CAS: 919-23-3) lacks the trimethylsilyl group and has a molecular formula of C9H16. Reactivity Considerations
Applications in Organic Synthesis3,3-Diethyl-1-trimethylsilyl-1-pentyne can be used as a building block in organic synthesis due to its reactive alkyne group and the protective effect of the trimethylsilyl group. It is particularly useful in reactions where a terminal alkyne is required but needs to be protected during intermediate steps. Example Reactions
Safety and HandlingWhile specific safety data for 3,3-Diethyl-1-trimethylsilyl-1-pentyne may be limited, handling should follow general guidelines for alkynes and organosilicon compounds. These include avoiding exposure to air, moisture, and heat, as well as using protective equipment when handling. Data Table
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 61227-90-5 | ||||||||||||
Product Name | 3,3-Diethyl-1-trimethylsilyl-1-pentyne | ||||||||||||
Molecular Formula | C12H24Si | ||||||||||||
Molecular Weight | 196.40 g/mol | ||||||||||||
IUPAC Name | 3,3-diethylpent-1-ynyl(trimethyl)silane | ||||||||||||
Standard InChI | InChI=1S/C12H24Si/c1-7-12(8-2,9-3)10-11-13(4,5)6/h7-9H2,1-6H3 | ||||||||||||
Standard InChIKey | MPQJWIOQPKWKAP-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CCC(CC)(CC)C#C[Si](C)(C)C | ||||||||||||
PubChem Compound | 53439700 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume